molecular formula C13H19BrN2O7 B606370 Bromoacetamido-PEG2-NHS ester CAS No. 1353011-78-5

Bromoacetamido-PEG2-NHS ester

Cat. No.: B606370
CAS No.: 1353011-78-5
M. Wt: 395.21
InChI Key: HDIXVXMKIWXBFA-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG2-NHS ester is a polyethylene glycol derivative containing a bromide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

The primary targets of Bromoacetamido-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

this compound interacts with its targets through a process known as nucleophilic substitution reactions . The bromide (Br) present in the compound serves as a good leaving group, facilitating these reactions. The NHS ester in the compound is used to label the primary amines of proteins and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamido-PEG2-NHS ester is synthesized through a multi-step process. The initial step involves the reaction of polyethylene glycol with bromoacetic acid to form bromoacetamido-PEG. This intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The N-hydroxysuccinimide ester group facilitates the formation of stable amide bonds with primary amines .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amide-linked conjugates of proteins, peptides, and other amine-containing molecules .

Scientific Research Applications

Bromoacetamido-PEG2-NHS ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoacetamido-PEG2-NHS ester is unique due to its combination of a bromide group and an N-hydroxysuccinimide ester, which provides versatility in conjugation reactions. The hydrophilic polyethylene glycol spacer enhances solubility and reduces non-specific interactions, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIXVXMKIWXBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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